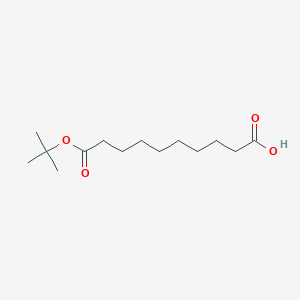

10-(tert-Butoxy)-10-oxodecanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

10-[(2-methylpropan-2-yl)oxy]-10-oxodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-14(2,3)18-13(17)11-9-7-5-4-6-8-10-12(15)16/h4-11H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIYHISQFBWFCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 10-(tert-Butoxy)-10-oxodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-(tert-Butoxy)-10-oxodecanoic acid is an aliphatic carboxylic acid that incorporates a tert-butyl ester protective group. This bifunctional molecule serves as a valuable linker and building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a terminal carboxylic acid and a sterically hindered ester, allows for selective chemical modifications. The carboxylic acid moiety can readily react with amines or alcohols to form amides or esters, while the tert-butyl ester can be selectively cleaved under acidic conditions to reveal a second carboxylic acid for further functionalization.[1][2] A comprehensive understanding of its physicochemical properties is essential for its effective application in synthesis, purification, and formulation.

This guide provides a summary of the known physicochemical properties of this compound. Where experimental data is not publicly available, standardized protocols for their determination are presented to aid researchers in characterizing this compound in a laboratory setting.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data from chemical suppliers and databases. It is important to note that many physical constants for this compound have not been experimentally determined and reported in the literature.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3][4] |

| Synonyms | Decanedioic acid, mono(1,1-dimethylethyl) ester | [5] |

| CAS Number | 234081-96-0 | [1][5][6] |

| Molecular Formula | C₁₄H₂₆O₄ | [1][6] |

| Molecular Weight | 258.36 g/mol | [4] |

| Physical State | Solid | [3][4] |

| Purity (Commercial) | ≥97% | [4][5] |

| Melting Point | Data not available | [7] |

| Boiling Point | Data not available | [7] |

| Solubility | Soluble in DMSO.[2] Water solubility data not available.[7] | |

| pKa (Acid Dissociation Constant) | Data not available | |

| logP (Octanol-Water Partition Coefficient) | Data not available | |

| Storage Conditions | Room temperature (sealed, dry) or -20°C | [1][2][8] |

Experimental Protocols for Property Determination

For researchers requiring precise quantitative data for applications such as formulation, drug delivery, or kinetic studies, the following standard experimental protocols are provided for the determination of aqueous solubility and pKa.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9] It involves equilibrating an excess amount of the solid compound with a specific solvent (e.g., water, buffer) over a defined period.

Methodology:

-

Preparation : Add an excess amount of this compound to a vial containing a precise volume of the desired aqueous medium (e.g., deionized water, phosphate-buffered saline at a specific pH). The excess solid is crucial to ensure that a saturated solution is achieved.[9]

-

Equilibration : Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). The samples should be agitated for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[10]

-

Phase Separation : After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration (e.g., with a 0.22 µm syringe filter). Care must be taken to avoid disturbing the solid pellet or transferring any solid particles.

-

Quantification : Accurately dilute a known volume of the clear supernatant with a suitable solvent.

-

Analysis : Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation : Calculate the original concentration in the saturated solution, which represents the solubility of the compound under the specified conditions.

Below is a diagram illustrating the workflow for the shake-flask solubility determination method.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate and standard method for determining the pKa of ionizable compounds.[11] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Methodology:

-

System Calibration : Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[12]

-

Sample Preparation : Accurately weigh a sample of this compound and dissolve it in a suitable solvent. For sparingly soluble compounds, a co-solvent like methanol (B129727) or DMSO may be used, though this will yield an apparent pKa (pKa') specific to that solvent system.[11] The final concentration should be around 1-10 mM.[12]

-

Titration Setup : Place the sample solution in a jacketed vessel to maintain a constant temperature. Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide, which can interfere with the titration of a weak acid.[11] Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Titration Process : Begin stirring the solution. Add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH, carbonate-free). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[12]

-

Data Analysis : Continue the titration past the equivalence point. Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

pKa Calculation : The pKa is the pH at which the carboxylic acid is half-neutralized. This corresponds to the pH at the half-equivalence point on the titration curve. The equivalence point is identified as the inflection point of the curve (where the slope, dpH/dV, is maximal). The pKa is the pH at exactly half of this titrant volume.[13]

The logical flow for determining pKa via potentiometric titration is visualized below.

References

- 1. This compound, 234081-96-0 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 234081-96-0 [sigmaaldrich.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound - CAS:234081-96-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. 234081-96-0 | MFCD28505598 | this compound [aaronchem.com]

- 7. capotchem.cn [capotchem.cn]

- 8. 234081-96-0|this compound|BLD Pharm [bldpharm.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. web.williams.edu [web.williams.edu]

An In-depth Technical Guide to the Synthesis of 10-(tert-Butoxy)-10-oxodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 10-(tert-butoxy)-10-oxodecanoic acid, a valuable bifunctional linker molecule. The core of this synthesis lies in the selective mono-esterification of the symmetrical dicarboxylic acid, sebacic acid. This document outlines the primary synthesis pathway, the underlying reaction mechanism, detailed experimental protocols, and relevant characterization data.

Synthesis Pathway Overview

The most direct and common pathway for the synthesis of this compound is the selective mono-tert-butylation of sebacic acid. Sebacic acid, a ten-carbon dicarboxylic acid, serves as the readily available starting material.[1] The key challenge in this synthesis is to control the reaction to favor the formation of the mono-ester over the di-ester byproduct. Several methods can be employed to achieve this selectivity, including statistical control of stoichiometry, the use of specific activating agents, and heterogeneous catalysis.

This guide will focus on a common and practical approach utilizing di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). This method offers the advantage of mild reaction conditions and volatile byproducts, simplifying purification.[2]

The overall transformation is depicted in the following workflow:

Figure 1: A high-level workflow for the synthesis of this compound.

Reaction Mechanism

The synthesis of this compound using di-tert-butyl dicarbonate and DMAP proceeds through a nucleophilic catalysis mechanism.

-

Activation of Boc₂O: The catalytic cycle begins with the nucleophilic attack of DMAP on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a highly reactive N-tert-butoxycarbonylpyridinium intermediate and a tert-butoxide anion.

-

Formation of a Mixed Anhydride (B1165640): One of the carboxylic acid groups of sebacic acid then attacks the activated N-tert-butoxycarbonylpyridinium intermediate. This results in the formation of a mixed anhydride and the regeneration of the DMAP catalyst.

-

Nucleophilic Attack by tert-Butoxide: The previously formed tert-butoxide anion acts as a nucleophile and attacks the carbonyl carbon of the carboxylic acid part of the mixed anhydride.

-

Product Formation: This nucleophilic attack leads to the formation of the desired tert-butyl ester, this compound, along with the release of carbon dioxide and a tert-butoxide anion, which can participate in subsequent reactions.

The selectivity for mono-esterification is achieved by using a stoichiometric amount or a slight excess of sebacic acid relative to the di-tert-butyl dicarbonate, ensuring that not all carboxylic acid groups are esterified.

Figure 2: The catalytic mechanism for the mono-tert-butylation of sebacic acid using Boc₂O and DMAP.

Quantitative Data

The following table summarizes the key physicochemical properties of the starting material and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |

| Sebacic Acid | C₁₀H₁₈O₄ | 202.25 | White powder | 111-20-6 |

| This compound | C₁₄H₂₆O₄ | 258.35 | Solid | 234081-96-0 |

Table 1: Physicochemical Properties

Below is a summary of typical analytical data for the final product, this compound.

| Analysis | Data | Source(s) |

| ¹H NMR (CDCl₃) | δ 11.8 (br s, 1H, COOH), 2.35 (t, J=7.5 Hz, 2H), 2.20 (t, J=7.5 Hz, 2H), 1.68 – 1.55 (m, 4H), 1.44 (s, 9H), 1.38 – 1.25 (m, 8H) | [3] |

| ¹³C NMR (CDCl₃) | δ 180.1, 173.8, 80.4, 34.9, 34.1, 29.1, 29.0, 28.9, 28.2, 25.0, 24.7 | |

| Mass Spec (MS) | m/z: 259.18 [M+H]⁺, 281.17 [M+Na]⁺ | [3] |

| Purity (Typical) | ≥95% (by HPLC) |

Table 2: Analytical Data for this compound

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on the di-tert-butyl dicarbonate method.

Materials:

-

Sebacic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve sebacic acid (1.0 eq) in anhydrous DCM or THF.

-

Addition of Reagents: To the stirred solution, add DMAP (0.1 eq, catalytic amount) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (0.9 eq to favor mono-esterification).

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of sebacic acid and the formation of the mono- and di-ester products. The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product, which will be a mixture of the desired mono-ester, the di-tert-butyl sebacate (B1225510) byproduct, and any unreacted sebacic acid, is purified by silica gel column chromatography.

-

A gradient elution system, for example, starting with hexane/ethyl acetate (B1210297) (9:1) and gradually increasing the polarity to hexane/ethyl acetate (1:1), can be used to separate the components. The fractions containing the desired product are identified by TLC.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.

-

Safety Precautions:

-

All procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the provided protocols based on their specific laboratory conditions and scale of synthesis.

References

Spectroscopic Analysis of 10-(tert-Butoxy)-10-oxodecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 10-(tert-butoxy)-10-oxodecanoic acid, a bifunctional linker molecule increasingly utilized in pharmaceutical and life sciences research. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside detailed experimental protocols for data acquisition.

Introduction

This compound is a valuable chemical tool, featuring a terminal carboxylic acid and a tert-butyl ester. This structure allows for sequential or orthogonal conjugation strategies in the development of complex molecules such as antibody-drug conjugates (ADCs) and PROTACs. Accurate spectroscopic characterization is paramount to ensure the identity, purity, and stability of this linker and its subsequent conjugates. While specific experimental data from a single source is not publicly available, this guide consolidates predicted data based on established spectroscopic principles and data from similar chemical structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups: a long-chain carboxylic acid and a tert-butyl ester.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Broad Singlet | 1H | COOH |

| 2.35 | Triplet | 2H | α-CH₂ (to COOH) |

| 2.18 | Triplet | 2H | α'-CH₂ (to COOtBu) |

| 1.62 | Multiplet | 4H | β-CH₂ & β'-CH₂ |

| 1.44 | Singlet | 9H | C(CH₃)₃ |

| 1.2-1.4 | Multiplet | 8H | -(CH₂)₄- |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~180 | COOH |

| ~173 | COOtBu |

| ~80 | OC (CH₃)₃ |

| ~34 | α-CH₂ (to COOH) |

| ~35 | α'-CH₂ (to COOtBu) |

| ~29 | -(CH₂)₆- (multiple peaks) |

| ~28 | C(C H₃)₃ |

| ~25 | β-CH₂ & β'-CH₂ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid Dimer) |

| 2920, 2850 | Strong | C-H stretch (Aliphatic) |

| 1735 | Strong | C=O stretch (tert-Butyl Ester) |

| 1710 | Strong | C=O stretch (Carboxylic Acid Dimer) |

| 1465 | Medium | C-H bend (CH₂) |

| 1365 | Medium | C-H bend (tert-Butyl) |

| 1250, 1150 | Strong | C-O stretch (Ester and Carboxylic Acid) |

| 920 | Broad, Medium | O-H bend (Carboxylic Acid Dimer) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Possible Fragment |

| 258 | [M]⁺ (Molecular Ion) |

| 202 | [M - C₄H₈]⁺ or [M - 56]⁺ |

| 185 | [M - OtBu]⁺ |

| 57 | [C₄H₉]⁺ (t-butyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-64 (dependent on sample concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-16 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Apply baseline correction.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC) for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

GC Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a suitable low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C) to ensure elution of the compound.

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Correlate the fragmentation pattern with the known structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the key stages in spectroscopic analysis.

An In-depth Technical Guide on the Biological Inactivity and Synthetic Utility of 10-(tert-Butoxy)-10-oxodecanoic Acid

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of 10-(tert-Butoxy)-10-oxodecanoic acid, a chemical entity of significant interest in the field of advanced therapeutics. This document elucidates that while the molecule itself is biologically inactive, its role as a bifunctional aliphatic linker is crucial in the construction of complex, biologically active molecules. The focus of this guide is to detail its physicochemical properties, its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the conceptual workflows for its use.

Introduction: A Biologically Inert but Synthetically Vital Linker

This compound is a dicarboxylic acid mono-tert-butyl ester. Extensive investigation of the scientific literature reveals no evidence of inherent biological or pharmacological activity. Its toxicological properties have not been thoroughly investigated. Instead, its significance in the biomedical field is derived from its function as a short, flexible, and chemically versatile linker.[1][2][3][4] It serves as a structural bridge in the synthesis of heterobifunctional molecules, most notably PROTACs.[1][2] Its bifunctional nature, possessing a free carboxylic acid and a protected carboxylic acid (tert-butyl ester), allows for sequential and controlled conjugation to two different molecular entities.[2][3]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 234081-96-0 | [2] |

| Molecular Formula | C₁₄H₂₆O₄ | [2] |

| Molecular Weight | 258.35 g/mol | N/A |

| Appearance | Solid | N/A |

| Purity | Typically >95% | N/A |

| Solubility | Soluble in organic solvents such as DMF, DMSO | N/A |

| Storage | Recommended at -20°C for long-term stability | [2] |

Core Application: A Linker in PROTAC Synthesis

The primary utility of this compound is as an aliphatic linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[][6] The linker component of a PROTAC is critical as its length, flexibility, and chemical nature dictate the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[6][7]

Mechanism of Action of a PROTAC

The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of a target protein. This process is independent of the protein's function and relies on bringing the target into proximity with the E3 ligase.

Synthetic Utility and Experimental Workflow

The chemical structure of this compound allows for a stepwise approach to PROTAC synthesis. The free carboxylic acid can be coupled to the amine group of one of the ligands (either for the POI or the E3 ligase) using standard amide bond formation reactions. Subsequently, the tert-butyl ester is deprotected, typically under acidic conditions, to reveal a second carboxylic acid, which can then be coupled to the second ligand.

Below is a conceptual workflow for the synthesis of a generic PROTAC using this linker.

Experimental Protocols: A Conceptual Approach

As this compound does not possess inherent biological activity, there are no direct biological assays to report. However, its application in synthesis is paramount. Below is a generalized, conceptual protocol for the synthesis of a PROTAC, illustrating the use of this linker.

Objective: To synthesize a heterobifunctional PROTAC molecule by sequentially coupling a POI-binding ligand and an E3 ligase-binding ligand to this compound.

Materials:

-

This compound

-

POI-binding ligand with a free amine group

-

E3 ligase-binding ligand with a free amine group

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

Tertiary amine base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Trifluoroacetic acid (TFA) for deprotection

-

Purification supplies (e.g., HPLC, silica (B1680970) gel)

Methodology:

-

Step 1: First Amide Coupling

-

Dissolve this compound (1 eq.) in anhydrous DMF.

-

Add coupling reagents (e.g., HATU, 1.1 eq.) and a tertiary amine base (e.g., DIPEA, 2 eq.).

-

Stir for 10-15 minutes at room temperature.

-

Add the POI-binding ligand (1 eq.) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.

-

Upon completion, perform an aqueous workup and purify the resulting intermediate (Linker-Ligand 1 conjugate) by column chromatography or preparative HPLC.

-

-

Step 2: Deprotection of the tert-Butyl Ester

-

Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

-

Stir at room temperature for 1-4 hours, monitoring by LC-MS until the tert-butyl group is completely cleaved.

-

Remove the solvent and TFA under reduced pressure to yield the deprotected intermediate.

-

-

Step 3: Second Amide Coupling

-

Dissolve the deprotected intermediate from Step 2 in anhydrous DMF.

-

Add coupling reagents (e.g., HATU, 1.1 eq.) and a tertiary amine base (e.g., DIPEA, 2 eq.).

-

Stir for 10-15 minutes at room temperature.

-

Add the E3 ligase-binding ligand (1 eq.).

-

Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

-

Potential Application in Antibody-Drug Conjugates (ADCs)

While primarily discussed in the context of PROTACs, aliphatic linkers like this compound have potential applications in the field of Antibody-Drug Conjugates (ADCs).[1] In ADCs, a linker connects a monoclonal antibody to a potent cytotoxic payload. The properties of the linker are critical for the stability of the ADC in circulation and the efficient release of the payload at the target site. The bifunctional nature of this compound would allow it to be incorporated into more complex linker systems for ADCs.

Conclusion

This compound is a prime example of a molecule that, while lacking intrinsic biological activity, is a critical enabler of modern therapeutic modalities. Its function as a bifunctional aliphatic linker provides the structural foundation for the synthesis of complex molecules like PROTACs. The ability to sequentially couple two different molecular entities with control over the reaction sequence makes it a valuable tool for researchers and drug development professionals. Understanding the chemistry and application of such linkers is fundamental to the advancement of targeted protein degradation and other advanced therapeutic strategies.

References

- 1. Aliphatic Linkers | BroadPharm [broadpharm.com]

- 2. This compound, 234081-96-0 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 234081-96-0|this compound|BLD Pharm [bldpharm.com]

- 6. chempep.com [chempep.com]

- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to 10-(tert-Butoxy)-10-oxodecanoic Acid: A Key Bifunctional Linker in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-(tert-Butoxy)-10-oxodecanoic acid, also known as sebacic acid mono-tert-butyl ester, is a versatile bifunctional linker molecule that has garnered significant interest in the field of chemical biology and drug discovery. Its linear C10 aliphatic chain provides a flexible spacer, while the orthogonal protecting groups—a carboxylic acid and a tert-butyl ester—allow for sequential and controlled conjugation to two different molecular entities. This unique structural feature makes it an invaluable tool in the synthesis of complex molecules, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This guide provides a comprehensive overview of the key suppliers, commercial availability, synthesis, and experimental applications of this compound.

Commercial Availability and Key Suppliers

This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several key vendors, providing researchers with the necessary information to source this critical reagent.

| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |

| BroadPharm | BP-24393 | >95% | 1 g, 5 g | Described as a short linker featuring a carboxylic acid and a tert-butyl ester.[1] |

| Aaron-chem | AR002NTC | Not specified | Not specified | Also known as TBDK acid, serves as a versatile building block in chemical synthesis.[2] |

| Sunway Pharm Ltd | CB21890 | 97% | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g | Alias: Decanedioic acid, mono(1,1-dimethylethyl) ester.[3] |

| MedChemExpress | HY-W015331 | >98% | 100 mg, 250 mg, 1 g, 5 g | Described as a short linker featuring a carboxylic acid and a tert-butyl ester. |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the mono-esterification of sebacic acid (decanedioic acid). Several methods have been reported for the selective mono-esterification of dicarboxylic acids. The following protocol is a plausible approach based on methodologies described in the literature for similar transformations.

Experimental Protocol: Mono-tert-butylesterification of Sebacic Acid

This procedure is based on the principle of using a limiting amount of a tert-butylating agent or exploiting differential reactivity.

Materials:

-

Sebacic acid

-

Dichloromethane (B109758) (DCM), anhydrous

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Hydrochloric acid (HCl), 0.5 N

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask, dissolve sebacic acid (1 equivalent) in anhydrous dichloromethane.

-

Add tert-butanol (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

The filtrate is washed sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

Key Experimental Applications

The utility of this compound lies in its ability to act as a bridge between two molecules. The free carboxylic acid can be coupled to an amine or alcohol, while the tert-butyl ester can be deprotected to reveal a second carboxylic acid for further conjugation.

Amide Bond Formation

The carboxylic acid moiety of this compound can be readily coupled with a primary or secondary amine to form a stable amide bond. This is a fundamental reaction in the assembly of PROTACs, where one end of the linker is attached to a ligand for an E3 ubiquitin ligase.

Experimental Protocol: Amide Coupling with an Amine

Materials:

-

This compound

-

Amine-containing molecule (e.g., a ligand for an E3 ligase)

-

N,N-Dimethylformamide (DMF), anhydrous

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Diethyl ether

-

Saturated ammonium (B1175870) chloride solution (NH₄Cl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1 equivalent) and the amine-containing molecule (1.1 equivalents) in anhydrous DMF.

-

Add PyBOP (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Wash the organic layer sequentially with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide conjugate.

tert-Butyl Ester Deprotection

The tert-butyl ester serves as a protecting group for the second carboxylic acid. It can be selectively removed under acidic conditions to reveal the free carboxyl group, which can then be used for a subsequent coupling reaction, for instance, to a ligand for the target protein of interest.

Experimental Protocol: Deprotection of the tert-Butyl Ester

Materials:

-

tert-Butyl ester-containing conjugate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Nitrogen gas

Procedure:

-

Dissolve the tert-butyl ester-containing conjugate in dichloromethane.

-

Add an equal volume of trifluoroacetic acid to the solution.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under a stream of nitrogen gas or by rotary evaporation.

-

The resulting carboxylic acid can often be used in the next step without further purification.

Role in Targeted Protein Degradation

This compound is a popular choice for the linker component in the design of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The length and flexibility of the decanoic acid chain can be critical for achieving an optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Caption: Role of this compound in PROTAC synthesis and targeted protein degradation.

Synthetic and Utilization Workflow

The following diagram illustrates a logical workflow from the starting material to the final application of this compound in the synthesis of a bifunctional molecule.

Caption: Workflow for the synthesis and utilization of this compound.

Conclusion

This compound is a fundamental building block for the construction of complex bifunctional molecules. Its commercial availability and the straightforward nature of its key chemical transformations—amide coupling and tert-butyl ester deprotection—make it an accessible and highly valuable tool for researchers in drug discovery and chemical biology. The application of this linker in the development of PROTACs highlights its importance in the advancement of novel therapeutic strategies, particularly in the realm of targeted protein degradation. This guide provides the essential technical information for scientists to effectively source and utilize this versatile chemical linker in their research endeavors.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 10-(tert-Butoxy)-10-oxodecanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Predicted Thermal Properties and Degradation Profile

The thermal stability of 10-(tert-Butoxy)-10-oxodecanoic acid is primarily dictated by the lability of the tert-butyl ester group. Tert-butyl esters are known to undergo thermal decomposition through a specific pathway involving the elimination of isobutylene (B52900) to yield the corresponding carboxylic acid. This reaction is often catalyzed by acid and proceeds at elevated temperatures.

Expected Primary Degradation Pathway:

The main degradation event is anticipated to be the loss of the tert-butyl group, converting the ester back to a carboxylic acid (sebacic acid) and releasing isobutylene gas. This is a common deprotection strategy in organic synthesis, which can also be induced thermally.

-

Decomposition Onset: The onset of thermal decomposition is expected to be significantly lower than that of sebacic acid itself due to the presence of the tert-butyl ester. For comparison, sebacic acid shows initial weight loss at much higher temperatures.[3]

-

Degradation Products: The primary degradation products are expected to be sebacic acid and isobutylene. At higher temperatures, further decarboxylation of sebacic acid may occur.

A logical diagram illustrating this predicted degradation pathway is presented below.

Caption: Predicted thermal degradation pathway of this compound.

Quantitative Data Summary

As specific experimental data for this compound is not available, the following table provides data for structurally related compounds to serve as a benchmark. Researchers should determine the specific values for the title compound experimentally.

| Compound | Thermal Event | Temperature (°C) | Technique | Reference |

| Sebacic acid monomethyl ester | Melting Point | 41-44 | N/A | [4] |

| Poly(butylene sebacate) | Decomposition Temp (Td) | 411-418 | TGA | [5] |

| Sebacic Acid | Thermal Decomposition | >200 (approx.) | TGA | [3] |

Experimental Protocols

To accurately determine the thermal stability and degradation profile of this compound, the following experimental methodologies are recommended.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperatures of the compound.[5]

-

Methodology:

-

Place a small, accurately weighed sample (5-10 mg) into a TGA pan (typically alumina (B75360) or platinum).

-

Load the sample into the TGA instrument.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 400-600 °C.

-

A heating rate of 10 °C/min or 20 °C/min is recommended.[5]

-

Conduct the analysis under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]

-

Record the sample weight as a function of temperature. The onset of weight loss and the peak of the derivative thermogram (DTG) curve will indicate the primary decomposition events.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting point, glass transition, and crystallization events.[6][7]

-

Methodology:

-

Seal a small, accurately weighed sample (2-5 mg) in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

A heat-cool-heat cycle is recommended to remove the thermal history of the sample.

-

First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min).

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a sub-ambient temperature.

-

Second Heating Scan: Reheat the sample at the same rate as the first scan. This scan is typically used for data analysis.[5]

-

-

The heat flow to the sample relative to the reference is measured as a function of temperature. Endothermic and exothermic events appear as peaks or shifts in the baseline.

-

The following diagram illustrates a typical experimental workflow for thermal analysis.

Caption: A generalized workflow for the thermal analysis of a chemical compound.

Safety and Handling

-

Storage: this compound should be stored at room temperature in a dry place.[1][8] Avoid moisture.[9] For long-term storage, temperatures of -20°C are recommended.[2]

-

Hazards: While detailed toxicological data is not available, it is recommended to handle this compound with standard laboratory precautions, including the use of personal protective equipment.[9] It may cause respiratory irritation.[9] In case of fire, carbon oxides are expected combustion products.[9]

Conclusion

The thermal stability of this compound is a crucial characteristic for its effective use in research and development. Based on its chemical structure, the primary mode of thermal degradation is predicted to be the elimination of isobutylene from the tert-butyl ester group, yielding sebacic acid. To confirm this and to quantify the thermal properties, experimental analysis using TGA and DSC is essential. The protocols and predictive information provided in this guide serve as a valuable resource for scientists and researchers working with this compound, enabling them to design and execute thermally stable processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 234081-96-0 | BroadPharm [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. SEBACIC ACID MONOMETHYL ESTER | 818-88-2 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Differential Scanning Calorimetry Calibration and Heat Capacity (Technical Report) | OSTI.GOV [osti.gov]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 234081-96-0|this compound|BLD Pharm [bldpharm.com]

- 9. capotchem.cn [capotchem.cn]

Methodological & Application

Application Notes: Utilizing 10-(tert-Butoxy)-10-oxodecanoic Acid as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation of the POI.

10-(tert-Butoxy)-10-oxodecanoic acid is a versatile aliphatic linker for PROTAC synthesis. Its linear ten-carbon chain provides flexibility, which can be advantageous for achieving a productive ternary complex geometry. The bifunctional nature of this linker, with a carboxylic acid on one end and a tert-butyl protected carboxylic acid on the other, allows for a controlled, stepwise synthesis of the final PROTAC molecule. This document provides detailed application notes and protocols for the effective use of this compound in the synthesis and evaluation of PROTACs.

Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C14H26O4 | [] |

| Molecular Weight | 258.35 g/mol | [] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and DCM | |

| Key Features | Bifunctional with a free carboxylic acid and a tert-butyl ester, providing orthogonal reactivity. The 10-carbon aliphatic chain offers significant conformational flexibility. | [] |

Rationale for Use in PROTAC Design

Alkyl chains are a common and effective motif in PROTAC linker design.[3] The 10-carbon backbone of this compound offers a balance of length and flexibility that can be optimal for spanning the distance between the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex. The length of the linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair to achieve maximal degradation.[4]

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section provides a detailed, two-part protocol for the synthesis of a PROTAC using this compound, exemplified by the creation of a BRD4-targeting PROTAC using the BRD4 ligand JQ1 and the Cereblon E3 ligase ligand pomalidomide.

Part 1: Synthesis of the PROTAC Precursor (JQ1-Linker-tert-Butyl Ester)

This protocol describes the coupling of the free carboxylic acid of the linker to an amine-functionalized JQ1 ligand.

Materials and Reagents:

-

JQ1-amine (or other amine-functionalized POI ligand)

-

This compound

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve JQ1-amine (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Add HATU (1.2 equivalents) to the reaction mixture.[5]

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO3, followed by brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-Linker-tert-butyl ester intermediate.

Part 2: Synthesis of the Final PROTAC (JQ1-Linker-Pomalidomide)

This part of the protocol involves the deprotection of the tert-butyl ester followed by coupling to an amine-functionalized pomalidomide.

Materials and Reagents:

-

JQ1-Linker-tert-butyl ester intermediate (from Part 1)

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

Pomalidomide-amine (or other amine-functionalized E3 ligase ligand)

-

HATU

-

DIPEA

-

Anhydrous DMF

Procedure:

Step 1: Deprotection of the tert-Butyl Ester

-

Dissolve the purified JQ1-Linker-tert-butyl ester intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Co-evaporate with DCM (3 x 10 mL) to remove residual TFA. The resulting crude JQ1-Linker-acid can be used in the next step without further purification.

Step 2: Coupling to Pomalidomide-amine

-

Dissolve the crude JQ1-Linker-acid (1.0 equivalent) and pomalidomide-amine (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature.

-

Add HATU (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, purify the final PROTAC using preparative HPLC.

-

Characterize the final product by LC-MS and ¹H NMR.

PROTAC Synthesis Workflow

Caption: A two-part synthetic workflow for a BRD4-targeting PROTAC.

Evaluation of PROTAC Efficacy

Western Blot Analysis of BRD4 Degradation

Western blotting is a standard method to quantify the degradation of the target protein.[6]

Protocol:

-

Cell Culture and Treatment: Seed a human cell line expressing BRD4 (e.g., HeLa or a relevant cancer cell line) in 6-well plates. Allow cells to adhere overnight. Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software.

-

Normalize the BRD4 signal to the loading control.

-

Plot the percentage of BRD4 remaining versus the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

-

Western Blot Workflow

Caption: Workflow for evaluating PROTAC-induced protein degradation.

Data Presentation

The following table presents hypothetical data for a series of BRD4-targeting PROTACs with varying aliphatic linker lengths, illustrating the importance of linker optimization.

| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| BRD4-PROTAC-1 | Alkyl Chain | 8 | 150 | 75 |

| BRD4-PROTAC-2 | This compound derivative | 10 | 25 | >95 |

| BRD4-PROTAC-3 | Alkyl Chain | 12 | 80 | 85 |

| BRD4-PROTAC-4 | Alkyl Chain | 14 | 250 | 60 |

This is representative data and actual results will vary depending on the specific POI, E3 ligase, and ligands used.

BRD4 Signaling Context

BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that acts as an epigenetic reader, binding to acetylated histones and regulating the transcription of key oncogenes such as c-Myc.[7][8] By inducing the degradation of BRD4, a PROTAC can effectively downregulate these oncogenic signaling pathways.

Caption: Simplified overview of BRD4's role in transcriptional regulation.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its aliphatic chain provides necessary flexibility, while its bifunctional nature allows for a straightforward and controlled synthetic strategy. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this linker in the development of novel protein degraders. Successful PROTAC design requires careful optimization of the linker, and the methodologies described will aid in the systematic evaluation of PROTAC efficacy.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 8. researchgate.net [researchgate.net]

Application Note: Protocol for tert-Butyl Ester Deprotection of 10-(tert-Butoxy)-10-oxodecanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyl (t-butyl) ester is a frequently utilized protecting group for carboxylic acids in multi-step organic synthesis, particularly in the fields of peptide and nucleotide chemistry. Its popularity stems from its high stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, and its clean, selective removal under mild acidic conditions.[1] The deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA), which cleaves the ester bond to yield the corresponding carboxylic acid, a stable tert-butyl cation, and subsequently isobutylene (B52900) gas.[2][3]

This document provides a detailed protocol for the deprotection of the tert-butyl ester of 10-(tert-Butoxy)-10-oxodecanoic acid to yield sebacic acid (1,10-decanedioic acid). This compound is a bifunctional linker molecule containing both a free carboxylic acid and a tert-butyl ester, which allows for selective deprotection and subsequent derivatization.[4]

Deprotection Reaction and Mechanism

The deprotection is an acid-catalyzed hydrolysis reaction. The mechanism involves the protonation of the ester's carbonyl oxygen by an acid catalyst (e.g., TFA), which increases the electrophilicity of the carbonyl carbon.[2] This is followed by the departure of the stable tert-butyl carbocation. The carbocation then loses a proton to form isobutylene, a volatile gas, which drives the reaction to completion.[2][3]

Reaction: this compound + TFA → Sebacic Acid + Isobutylene + CF₃COO⁻t-Bu⁺

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the acid-catalyzed deprotection of a tert-butyl ester using trifluoroacetic acid. Yields are generally high for this class of reaction.

| Parameter | Value / Condition | Notes | Citation |

| Substrate | This compound | 1.0 equivalent | [4] |

| Reagent | Trifluoroacetic Acid (TFA) | 5-10 equivalents | Excess TFA acts as both reagent and co-solvent. |

| Solvent | Dichloromethane (B109758) (DCM) | 5-10 volumes | Ratio of DCM to TFA can range from 1:1 to 4:1. |

| Temperature | Room Temperature (20-25 °C) | Reaction is typically performed at ambient temperature. | [1][5] |

| Reaction Time | 1 - 4 hours | Monitor progress by TLC or LC-MS. | [1] |

| Typical Yield | > 95% | Yields for this reaction are consistently high. | [1] |

Detailed Experimental Protocol

This protocol describes the deprotection of this compound using a standard TFA/DCM mixture.

4.1. Materials and Equipment

-

This compound

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Toluene (B28343) (for co-evaporation)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) or LC-MS for reaction monitoring

4.2. Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM, approx. 5-10 volumes relative to the substrate). Stir the solution at room temperature until the substrate is fully dissolved.

-

Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA.[1][5] An exothermic reaction may be observed; for sensitive substrates, addition can be performed in an ice bath.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-4 hours.[1] Monitor the disappearance of the starting material by TLC (e.g., using a 9:1 DCM:Methanol mobile phase) or LC-MS.

-

Work-up and Isolation: a. Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. b. To ensure complete removal of residual TFA, add toluene to the residue and evaporate again. This process is known as co-evaporation and may be repeated 2-3 times.[1] c. The resulting crude product, sebacic acid, will be a solid or viscous oil. It can be used directly for the next step or purified further by recrystallization if necessary.

Safety Precautions

-

Trifluoroacetic acid (TFA) is highly corrosive and can cause severe burns. It is also volatile. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. Handle it in a fume hood and wear appropriate PPE.

-

The deprotection reaction generates isobutylene , which is a flammable gas. Ensure the reaction is well-ventilated and away from ignition sources.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the deprotection protocol.

Caption: Workflow for tert-butyl ester deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. Acids - Wordpress [reagents.acsgcipr.org]

- 3. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. This compound, 234081-96-0 | BroadPharm [broadpharm.com]

- 5. rsc.org [rsc.org]

Application Notes and Protocols for Amide Coupling Reactions of 10-(tert-Butoxy)-10-oxodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the amide coupling of 10-(tert-butoxy)-10-oxodecanoic acid with primary and secondary amines. This versatile bifunctional linker is valuable in drug development and chemical biology, where the carboxylic acid moiety can be coupled to a target molecule, and the tert-butyl ester can be selectively deprotected for further functionalization.[1][2]

Introduction to Amide Coupling

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone reaction in organic synthesis, particularly in peptide chemistry and the development of pharmaceuticals. Direct condensation is generally inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated using a coupling reagent to facilitate the nucleophilic attack by the amine.

Common strategies for activating carboxylic acids involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][4] The choice of coupling reagent, solvent, and base is critical for achieving high yields and purity while minimizing side reactions like racemization, particularly when dealing with chiral substrates.

Data Presentation: Comparison of Common Amide Coupling Conditions

The following table summarizes typical reaction conditions for the amide coupling of long-chain carboxylic acids, such as this compound, with representative amines. The selection of the optimal conditions will depend on the specific amine substrate, its nucleophilicity, and steric hindrance.

| Coupling Reagent | Additive | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |

| HATU | None | DIPEA or TEA | DMF, CH₂Cl₂, CH₃CN | 0 to RT | 1-18 | >90 | Highly efficient, rapid reactions, and low racemization. Ideal for sterically hindered or less reactive amines.[3][5][6] |

| EDC·HCl | HOBt | DIPEA or TEA | DMF, CH₂Cl₂ | 0 to RT | 2-24 | 70-95 | A common and cost-effective method. HOBt suppresses side reactions and reduces racemization. The urea (B33335) byproduct is water-soluble, simplifying purification.[7][8] |

| EDC·HCl | DMAP (cat.) / HOBt (cat.) | DIPEA | CH₃CN | RT | 12-48 | 70-90 | Effective for electron-deficient amines. DMAP acts as an acyl transfer agent, increasing the reaction rate.[7] |

| DCC | HOBt | DIPEA or TEA | CH₂Cl₂, THF | 0 to RT | 2-12 | 80-95 | High yielding, but the dicyclohexylurea (DCU) byproduct is poorly soluble, which can complicate purification.[4] |

| DIC | HOBt | DIPEA | DMF, CH₂Cl₂ | 0 to RT | 2-12 | 80-95 | Similar to DCC, but the diisopropylurea byproduct is more soluble, making it more suitable for solid-phase synthesis and simplifying purification in solution-phase.[8][9][10] |

Note: Yields are highly substrate-dependent and may require optimization.

Experimental Protocols

Below are detailed protocols for two of the most common and effective methods for the amide coupling of this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of amines, including those that are sterically hindered or have low nucleophilicity, due to the high reactivity of HATU.[3][5]

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

-

Nitrogen or Argon atmosphere

-

Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, silica (B1680970) gel)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DMF.

-

Activation: Add HATU (1.1-1.5 equiv) to the solution, followed by DIPEA (2.0-3.0 equiv). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add the amine (1.0-1.2 equiv) to the reaction mixture.

-

Reaction: Continue to stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 18 hours depending on the amine.[3]

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a widely used, cost-effective method suitable for a variety of amines. The use of HOBt is crucial for minimizing side reactions and potential racemization.

Materials:

-

This compound

-

Amine (primary or secondary)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (1-Hydroxybenzotriazole)

-

DIPEA or TEA

-

Anhydrous DMF or CH₂Cl₂

-

Standard work-up and purification reagents

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv), HOBt (1.1-1.5 equiv), and the amine (1.0-1.2 equiv) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.0-3.0 equiv) to the mixture.

-

Coupling Agent Addition: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.1-1.5 equiv) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic phase with 1 M HCl, saturated NaHCO₃ solution, and brine. The aqueous washes will remove the water-soluble urea byproduct and excess reagents.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

-

Purification: Purify the resulting crude amide by flash column chromatography.

Visualized Workflow and Signaling Pathways

Generalized Amide Coupling Workflow

The following diagram illustrates the general workflow for the activation of a carboxylic acid and subsequent coupling with an amine to form an amide bond.

References

- 1. This compound, 234081-96-0 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. americapeptide.com [americapeptide.com]

- 6. peptidebridge.com [peptidebridge.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. polypeptide.com [polypeptide.com]

- 10. researchgate.net [researchgate.net]

Application of 10-(tert-Butoxy)-10-oxodecanoic Acid in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has surged, with the linker molecule that connects the antibody to the cytotoxic payload playing a pivotal role in the overall efficacy, stability, and safety of the conjugate. 10-(tert-Butoxy)-10-oxodecanoic acid is a bifunctional aliphatic linker that offers a versatile platform for ADC synthesis. Its structure comprises a ten-carbon aliphatic chain with a terminal carboxylic acid and a tert-butyl ester. This configuration allows for a sequential conjugation strategy, making it a valuable tool in the construction of ADCs with non-cleavable linkers.

The terminal carboxylic acid can be readily activated, commonly through conversion to an N-hydroxysuccinimide (NHS) ester, for reaction with primary amines, such as the side-chain of lysine (B10760008) residues on the surface of a monoclonal antibody. The tert-butyl ester serves as a protecting group for a second carboxylic acid functionality. This protecting group is stable under the conditions typically used for the initial conjugation to the antibody but can be removed under acidic conditions to reveal a terminal carboxylic acid on the antibody-linker construct. This newly exposed carboxylic acid can then be activated to conjugate a payload containing a reactive amine or hydroxyl group.

Alternatively, the commercially available NHS ester of this compound can be directly reacted with an amine-containing payload first. Following purification, the tert-butyl group is deprotected, and the resulting carboxylic acid on the linker-payload construct is activated for conjugation to the antibody. This pre-assembly of the linker-payload can offer advantages in terms of purification and characterization of the final ADC.

ADCs constructed with aliphatic linkers like this compound are generally considered to have non-cleavable linkers.[1] The release of the cytotoxic payload from such ADCs relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[1] This mechanism of action can offer enhanced stability in systemic circulation, potentially leading to a wider therapeutic window and reduced off-target toxicity.[2] The length and hydrophilic nature of the decanoic acid chain may also contribute to improved solubility and pharmacokinetic properties of the resulting ADC.[3][4]

Experimental Protocols

Herein, we provide detailed protocols for the synthesis and characterization of an ADC using this compound as a linker. Two primary strategies are presented:

-

Strategy A: Conjugation of the linker to the antibody, followed by payload attachment.

-

Strategy B: Pre-synthesis of a linker-payload conjugate, followed by attachment to the antibody.

Materials and Reagents

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound or 10-(tert-Butoxy)-10-oxodecanoic NHS ester

-

Amine-containing cytotoxic payload

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Trifluoroacetic acid (TFA)

-

Reaction buffers (e.g., Phosphate Buffered Saline (PBS), pH 7.4-8.0; MES buffer, pH 6.0)

-

Quenching reagent (e.g., Tris buffer, hydroxylamine)

-

Purification columns (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)

Strategy A: Antibody-Linker Conjugation Followed by Payload Attachment

Step 1: Activation of this compound

-

Dissolve this compound (1.2 equivalents relative to EDC) in anhydrous DMF or DMSO.

-

Add NHS (1.2 equivalents relative to EDC).

-

Add EDC (5-10 fold molar excess over the antibody) to the solution and stir at room temperature for 1-2 hours to generate the NHS ester.

Step 2: Conjugation of Activated Linker to Antibody

-

Prepare the antibody in a suitable reaction buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 5-10 mg/mL.

-

Add the activated linker solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

-

Quench the reaction by adding a quenching reagent (e.g., 1M Tris buffer to a final concentration of 50 mM).

-

Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography to remove excess linker and reagents.

Step 3: Deprotection of the tert-Butyl Ester

-

Lyophilize the purified antibody-linker conjugate.

-

Resuspend the conjugate in a solution of 50% TFA in dichloromethane.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the TFA and solvent under a stream of nitrogen and then under high vacuum.

-

Resuspend the deprotected antibody-linker in a suitable buffer and purify by buffer exchange.

Step 4: Conjugation of Payload to the Deprotected Antibody-Linker

-

Activate the terminal carboxylic acid on the antibody-linker conjugate using EDC/NHS as described in Step 1.

-

Dissolve the amine-containing payload in anhydrous DMF or DMSO.

-

Add the payload solution to the activated antibody-linker conjugate.

-

Incubate, quench, and purify the final ADC as described in Step 2.

Strategy B: Pre-synthesis of Linker-Payload Followed by Antibody Conjugation

Step 1: Conjugation of 10-(tert-Butoxy)-10-oxodecanoic NHS Ester to the Payload

-

Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF or DMSO.

-

Add 10-(tert-Butoxy)-10-oxodecanoic NHS ester (1.1 equivalents) to the payload solution.

-

Add a non-nucleophilic base (e.g., diisopropylethylamine, 2-3 equivalents) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by LC-MS.

-

Purify the linker-payload conjugate by reversed-phase HPLC.

Step 2: Deprotection of the tert-Butyl Ester on the Linker-Payload

-

Dissolve the purified linker-payload in a solution of 50% TFA in dichloromethane.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the TFA and solvent under reduced pressure.

Step 3: Activation of the Deprotected Linker-Payload

-

Activate the carboxylic acid of the deprotected linker-payload using EDC/NHS as described in Strategy A, Step 1.

Step 4: Conjugation to the Antibody

-

Add the activated linker-payload solution to the antibody solution (in PBS, pH 7.4-8.0, at 5-10 mg/mL). A typical molar excess of the linker-payload is 5-10 fold over the antibody.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

-

Quench the reaction with a suitable quenching reagent.

-

Purify the final ADC using size-exclusion chromatography or hydrophobic interaction chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for an ADC synthesized using this compound as a non-cleavable linker. This data is for illustrative purposes and will vary depending on the specific antibody, payload, and conjugation conditions.

Table 1: ADC Synthesis and Characterization Parameters

| Parameter | Value | Method |

| Molar Ratio (Linker-Payload:Antibody) | 8:1 | - |

| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC, LC-MS[][6] |

| Conjugation Efficiency | ~50% | Calculated from DAR |

| Monomer Purity | >95% | Size-Exclusion Chromatography |

| Free Drug Content | <1% | Reversed-Phase HPLC |

Table 2: In Vitro Stability and Cytotoxicity Data

| Parameter | Value | Cell Line |

| Plasma Stability (t1/2, days) | ~7-10 | Human Plasma |

| IC50 (Antigen-Positive) | 0.5 nM | SK-BR-3 (HER2+) |

| IC50 (Antigen-Negative) | >1000 nM | MDA-MB-468 (HER2-) |

Mandatory Visualization